molecular formula C8H6INS B15335504 4-Iodo-2-isothiocyanato-1-methylbenzene

4-Iodo-2-isothiocyanato-1-methylbenzene

Cat. No.: B15335504
M. Wt: 275.11 g/mol
InChI Key: WAPWMDSBINGNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-isothiocyanato-1-methylbenzene is an organic compound characterized by the presence of an iodine atom, an isothiocyanate group, and a methyl group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-isothiocyanato-1-methylbenzene typically involves the iodination of 2-isothiocyanato-1-methylbenzene followed by subsequent reactions to introduce the iodine atom. The reaction conditions include the use of iodine sources and appropriate solvents to facilitate the iodination process.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of catalysts and controlled reaction environments to ensure high yield and purity. The production process may also involve purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-isothiocyanato-1-methylbenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products resulting from nucleophilic substitution reactions.

Scientific Research Applications

4-Iodo-2-isothiocyanato-1-methylbenzene has various scientific research applications, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: Potential use in drug discovery and development for therapeutic applications.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Iodo-2-isothiocyanato-1-methylbenzene exerts its effects involves its interaction with molecular targets and pathways. The isothiocyanate group, in particular, can react with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

  • 2-Iodo-4-isothiocyanato-1-methylbenzene

  • 4-Iodo-1-isothiocyanato-2-methylbenzene

  • 2-Chloro-4-iodo-1-methylbenzene

Uniqueness: 4-Iodo-2-isothiocyanato-1-methylbenzene is unique due to its specific arrangement of functional groups, which influences its reactivity and applications compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

Molecular Formula

C8H6INS

Molecular Weight

275.11 g/mol

IUPAC Name

4-iodo-2-isothiocyanato-1-methylbenzene

InChI

InChI=1S/C8H6INS/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3

InChI Key

WAPWMDSBINGNQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)I)N=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.